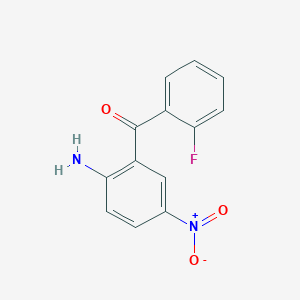

2-Amino-2'-fluoro-5-nitrobenzophenone

Übersicht

Beschreibung

2-Amino-2’-fluoro-5-nitrobenzophenone is a chemical compound with the molecular formula C₁₃H₉FN₂O₃ and a molecular weight of 260.22 g/mol . It is categorized as a precursor in the synthesis of benzodiazepines and is also an acid hydrolysis product of flunitrazepam . This compound is primarily used in research and forensic applications.

Vorbereitungsmethoden

Die Synthese von 2-Amino-2’-Fluor-5-Nitrobenzophenon umfasst in der Regel einen mehrstufigen Prozess:

Nitrierung: Die Einführung einer Nitrogruppe in den Benzolring.

Aminierung: Umwandeln der Nitrogruppe in eine Aminogruppe.

Fluorierung: Einführung eines Fluoratoms in den Benzolring.

Industrielle Produktionsverfahren können die Verwendung bestimmter Katalysatoren und kontrollierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise die Verwendung von Toluol als Lösungsmittel und Salzsäure zum Waschen des Produkts .

Analyse Chemischer Reaktionen

2-Amino-2’-Fluor-5-Nitrobenzophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. Acylierung oder Alkylierung.

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener Oxidationsstufen führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Katalysatoren wie Palladium und Oxidationsmittel wie Kaliumpermanganat. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Applications

2-Amino-2'-fluoro-5-nitrobenzophenone is primarily recognized for its use as an intermediate in the synthesis of benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant properties. The compound's structural features facilitate modifications that enhance biological activity and selectivity.

Case Study: Synthesis of Benzodiazepines

Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant and muscle relaxant activities. For example, modifications to the nitro group have been shown to influence the pharmacological profile of resulting benzodiazepine derivatives, making them suitable for treating conditions such as epilepsy and anxiety disorders .

Analytical Chemistry

Analytical Reference Standard

The compound serves as an analytical reference standard in laboratories for quality control and research purposes. Its purity and structural integrity are critical for ensuring reliable results in various chemical analyses. It is categorized under benzodiazepine precursors, which are essential for developing new therapeutic agents .

Research Applications

Intramolecular Hydrogen Bonding Studies

Studies involving this compound have revealed insights into intramolecular hydrogen bonding phenomena, which can significantly affect the stability and reactivity of compounds within this class. Research indicates that the amino hydrogen atom forms an intramolecular bond with the carbonyl oxygen atom, influencing the compound's overall behavior in biological systems .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Amino-2’-fluoro-5-nitrobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways. detailed studies on its exact mechanism are limited.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2’-Fluor-5-Nitrobenzophenon kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Amino-2’-Chlor-5-Nitrobenzophenon: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor.

2-Amino-5-Nitrobenzophenon: Fehlt das Fluoratom, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

Die Einzigartigkeit von 2-Amino-2’-Fluor-5-Nitrobenzophenon liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

2-Amino-2'-fluoro-5-nitrobenzophenone (AFNB) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is a derivative of benzophenone, characterized by the presence of an amino group, a fluoro atom, and a nitro group, which contribute to its unique chemical reactivity and biological effects. This article explores the biological activities of AFNB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

AFNB has been investigated for its potential antimicrobial activity. Studies have shown that compounds with similar structures often exhibit significant antibacterial and antifungal properties. The mechanism by which AFNB exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of AFNB

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, AFNB has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The cytotoxicity of AFNB against these cell lines suggests that it may induce apoptosis through mechanisms such as DNA damage and cell cycle arrest.

Table 2: Cytotoxic Activity of AFNB on Cancer Cell Lines

The biological activity of AFNB can be attributed to several mechanisms:

- Enzyme Inhibition : AFNB may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- DNA Interaction : The nitro group in AFNB is known to participate in redox reactions, potentially leading to DNA strand breaks, which is a common pathway for inducing apoptosis in cancer cells.

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of AFNB against various pathogens. The results indicated that AFNB exhibited significant activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus.

Case Study 2: Anticancer Efficacy

In a separate investigation published in Journal of Medicinal Chemistry, AFNB was tested on multiple cancer cell lines. The study concluded that AFNB effectively inhibited cell growth and induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Eigenschaften

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHQPVGEHUXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187973 | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-80-9 | |

| Record name | (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-fluoro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.